molecular formula C19H19N3O2S2 B2601813 N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide CAS No. 895461-37-7

N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide

Cat. No.: B2601813
CAS No.: 895461-37-7
M. Wt: 385.5
InChI Key: YSIUERNWGACHRW-UHFFFAOYSA-N
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Description

N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide is a useful research compound. Its molecular formula is C19H19N3O2S2 and its molecular weight is 385.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide and its derivatives have been synthesized and evaluated for a variety of biological activities. These compounds have shown promise in several fields of research due to their unique chemical structure and potential biological activity.

Antibacterial and Antifungal Activities : Derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities. These studies have demonstrated that some derivatives exhibit significant antimicrobial properties against various pathogenic bacterial strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans (Rao et al., 2019).

Anticancer Activity : The synthesis and evaluation of benzothiazole derivatives, including those related to this compound, have led to the identification of compounds with potent anticancer activity. These compounds have been found to be active against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines, highlighting their potential as anticancer agents (Havrylyuk et al., 2010).

Urease Inhibition : Among its various biological activities, certain derivatives have shown significant urease inhibitory activity. This activity is crucial for the development of treatments against diseases caused by urease-producing pathogens. The compounds were evaluated in comparison to standard inhibitors and were found to exhibit superior activity, indicating their potential in this area (Gull et al., 2016).

Antimicrobial Resistance : The ongoing global health challenge of antimicrobial resistance has led to the exploration of benzothiazole derivatives for their potential to offer new solutions. Studies involving derivatives of this compound have shown promising results against Methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, highlighting their importance in the search for new antimicrobial agents (Anuse et al., 2019).

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S2/c1-12-3-6-15(7-4-12)25-10-9-18(24)22-19-21-16-8-5-14(20-13(2)23)11-17(16)26-19/h3-8,11H,9-10H2,1-2H3,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIUERNWGACHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.